

issues with Anle138b-F105 formulation for oral administration

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Compound of Interest

Compound Name: Anle138b-F105

Cat. No.: B15607771

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Anle138b-F105 Oral Formulation Technical Support Center

Welcome to the technical support center for the oral administration of Anle138b formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of Anle138b, including the F105 formulation.

Frequently Asked Questions (FAQs)

Q1: What is Anle138b and what is its mechanism of action?

A1: Anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole] is an investigational small molecule that acts as an oligomer modulator.^{[1][2]} Its primary mechanism of action is to inhibit the aggregation of pathological proteins, such as alpha-synuclein and prion proteins, by binding to their toxic oligomeric structures.^{[1][2][3]} This action prevents the formation of larger, insoluble aggregates and is being investigated as a disease-modifying therapy for neurodegenerative diseases like Parkinson's disease and Multiple System Atrophy.^{[1][2][3]}

Q2: What are the known oral formulations of Anle138b used in research?

A2: In preclinical studies, Anle138b has been administered orally through various methods:

- Dissolved in DMSO and mixed with peanut butter: This method has been used for daily administration in mouse models.[1]
- Incorporated into food pellets: For chronic dosing, Anle138b has been mixed with powdered mouse chow and pressed into pellets at concentrations such as 0.6 g/kg and 2 g/kg of food.
- Oral gavage: For precise dosing, a suspension of Anle138b in a vehicle like 0.5% carboxymethylcellulose has been used.[4]
- In early clinical trials, Anle138b was administered to human volunteers in hard gelatin capsules.[5][6]

Q3: What are the key physicochemical properties of Anle138b that might affect its oral formulation?

A3: Anle138b is a hydrophobic small molecule with low aqueous solubility.[2] It is soluble in water only at concentrations below 1 μ M.[1] It can be dissolved in dimethyl sulfoxide (DMSO), for instance at a concentration of 15 mg/ml with warming. This poor water solubility is a critical factor to consider for oral formulation as it can impact dissolution rate and bioavailability.[7]

Q4: What is known about the oral bioavailability of Anle138b?

A4: Preclinical studies in mice have shown that Anle138b has excellent oral bioavailability and can penetrate the blood-brain barrier.[1][2] Pharmacokinetic analyses have indicated that oral administration results in approximately 50% of the area under the curve (AUC) values compared to intraperitoneal administration.[8] Phase 1 clinical trials in healthy volunteers have demonstrated that oral administration of Anle138b in capsules leads to plasma levels significantly higher than those required for therapeutic efficacy in animal models.[3][5]

Q5: Has the effect of food on the absorption of oral Anle138b been studied?

A5: Yes, the effect of food on the pharmacokinetics of Anle138b has been investigated in a Phase 1 clinical trial.[5][6] The study was designed to determine if Anle138b can be taken with food and to compare potential changes in drug levels.[9] Results from the trial indicated that the uptake of the substance was not significantly altered by parallel food intake.[3]

Troubleshooting Guide for Oral Administration of Anle138b Formulations

Observed Issue	Potential Cause	Troubleshooting Steps
Variability in animal behavior or inconsistent results between subjects.	Inconsistent drug intake: When mixed with food (e.g., peanut butter or pellets), some animals may not consume the full dose.	- Monitor food consumption for each animal. - For more precise dosing, consider switching to oral gavage. ^[4] - If using peanut butter, ensure the compound is thoroughly mixed.
Low or variable plasma concentrations of Anle138b.	Poor dissolution of the compound: Due to its low aqueous solubility, Anle138b may not fully dissolve in the gastrointestinal tract. ^{[1][7]}	- Ensure the formulation is homogenous. For suspensions, use a suitable vehicle like 0.5% carboxymethylcellulose to aid dispersion. ^[4] - When preparing solutions with DMSO, ensure the compound is fully dissolved before mixing with the delivery vehicle.
Precipitation of the compound in the formulation.	Supersaturation and instability: Anle138b is poorly soluble in aqueous solutions. ^[1] Using a high concentration in an aqueous-based gavage formulation can lead to precipitation.	- Reduce the concentration of Anle138b in the formulation. - Use a co-solvent system or a lipid-based formulation to improve solubility.
Signs of distress in animals after oral gavage.	Improper gavage technique or irritation from the vehicle.	- Ensure personnel are properly trained in oral gavage techniques for the specific animal model. - Consider alternative, less stressful administration methods like incorporation into palatable food if precise dosing is not critical. ^[4]

Quantitative Data Summary

Table 1: Preclinical Oral Dosing of Anle138b in Mouse Models

Administration Method	Dose	Vehicle/Formulation	Animal Model	Reference
Mixed with Food	1 mg/day	10 µl DMSO + 200 µl peanut butter	Prion-infected mice	[1]
Mixed with Food	5 mg/day	10 µl DMSO + 200 µl peanut butter	Prion-infected mice	[1]
Formulated in Pellets	0.6 g/kg of food	Powdered mouse chow	MSA mouse model	[10]
Formulated in Pellets	2 g/kg of food	Powdered mouse chow	MSA mouse model	[10]
Oral Gavage	1 mg	10 µl DMSO + 40 µl vegetable oil	Non-infected mice	[8]

Table 2: Phase 1a Clinical Trial - Single and Multiple Ascending Doses (SAD/MAD) in Healthy Volunteers

Study Arm	Dose Range	Formulation	Key Finding	Reference
SAD	50 mg - 300 mg	10 mg or 30 mg hard gelatin capsules	Excellent safety and tolerability	[5] [6]
MAD	100 mg - 300 mg daily for 7 days	10 mg or 30 mg hard gelatin capsules	Plasma levels exceeded those effective in animal models	[3] [5] [6]
Food Effect	150 mg	10 mg or 30 mg hard gelatin capsules	Food intake did not significantly alter absorption	[3] [5] [6]

Experimental Protocols

Protocol 1: Oral Administration of Anle138b in Peanut Butter

Objective: To administer a daily oral dose of Anle138b to mice.

Materials:

- Anle138b powder
- Dimethyl sulfoxide (DMSO)
- Peanut butter
- Microcentrifuge tubes
- Pipettes

Procedure:

- Prepare a stock solution of Anle138b in DMSO (e.g., 100 mg/ml).

- For a 1 mg dose, dissolve 1 mg of Anle138b powder in 10 µl of DMSO. Ensure it is fully dissolved.
- In a microcentrifuge tube, add 200 µl of peanut butter.
- Add the 10 µl of Anle138b/DMSO solution to the peanut butter.
- Mix thoroughly with a pipette tip until the mixture is homogenous.
- Present the peanut butter mixture to the mouse for consumption.

Adapted from Wagner J, et al. Acta Neuropathologica, 2013.[\[1\]](#)

Protocol 2: Preparation of Anle138b-Containing Food Pellets

Objective: To prepare food pellets with a defined concentration of Anle138b for chronic oral administration.

Materials:

- Anle138b powder
- Standard powdered mouse chow
- Placebo powder (for control group)
- Pellet press

Procedure:

- Calculate the total amount of Anle138b powder needed to achieve the target concentration (e.g., 2 g of Anle138b per kg of food).
- In a suitable container, thoroughly mix the calculated amount of Anle138b powder with the powdered mouse chow.
- Use a pellet press to form uniform food pellets from the mixture.

- Prepare placebo pellets by mixing placebo powder with the powdered mouse chow.
- Store the pellets in a cool, dry place.

Adapted from Herrero-García E, et al. Movement Disorders, 2019.

Protocol 3: Oral Gavage Administration of Anle138b Suspension

Objective: To deliver a precise oral dose of Anle138b to mice via gavage.

Materials:

- Anle138b powder
- Vehicle for suspension (e.g., 0.5% w/v carboxymethylcellulose in water)
- Animal scale
- Flexible feeding tubes (18-20 gauge for adult mice)
- Syringes

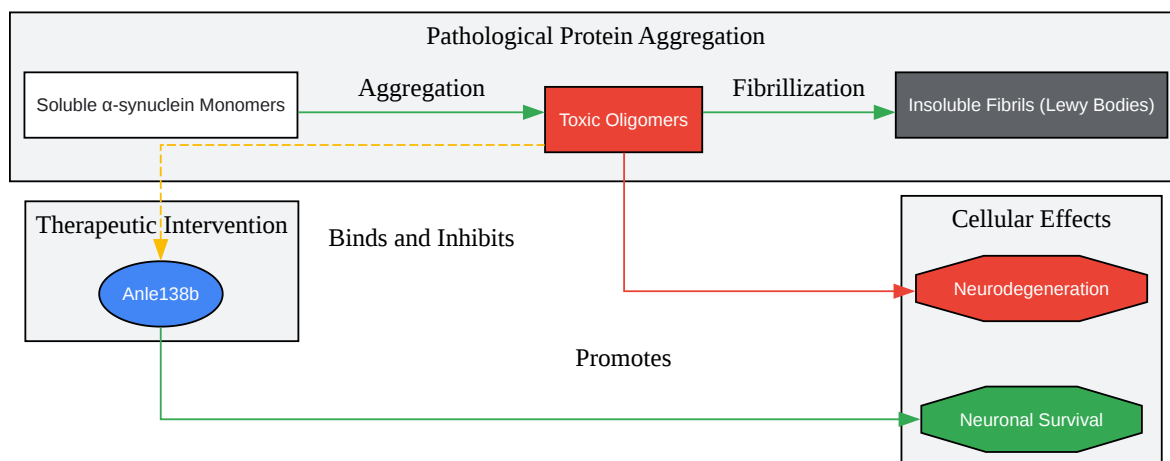
Procedure:

- Prepare a homogenous suspension of Anle138b in the chosen vehicle at the desired concentration. Sonication may be required to ensure a uniform suspension.
- Weigh each mouse to determine the correct volume for administration (typically 5-10 ml/kg body weight).
- Gently restrain the mouse and insert the feeding tube orally, ensuring it enters the esophagus and not the trachea.
- Slowly administer the Anle138b suspension.
- Carefully remove the feeding tube.

- Monitor the animal for any signs of distress after administration.

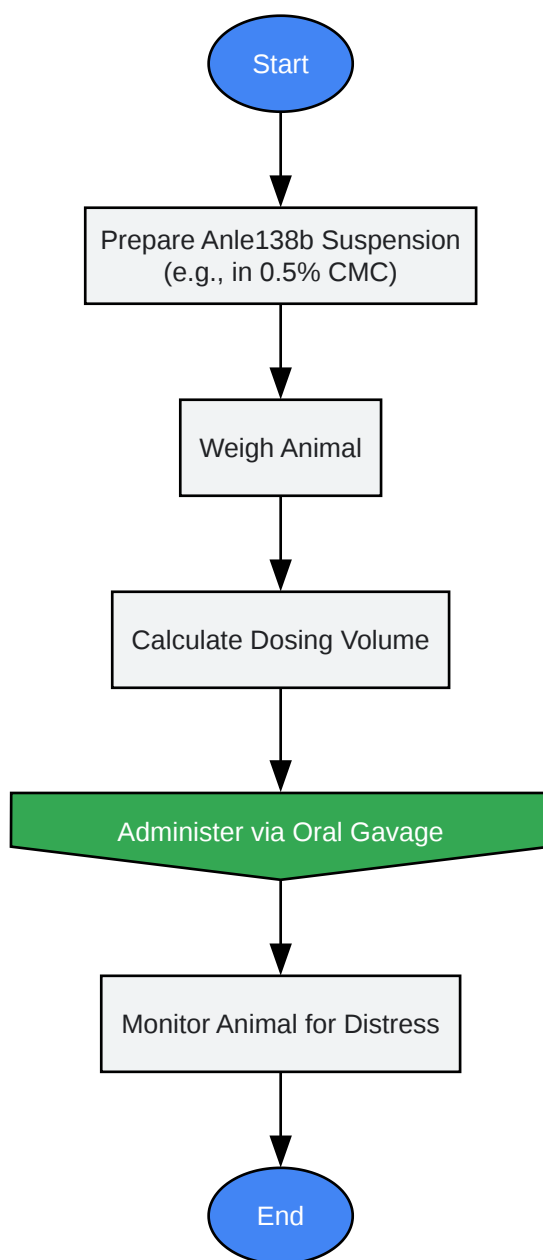
Adapted from BenchChem Application Notes.[\[4\]](#)

Visualizations



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Caption: Mechanism of action of Anle138b in inhibiting α -synuclein aggregation.



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Caption: Workflow for oral gavage administration of Anle138b suspension.

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